1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances and is based on their chemical composition and structure.
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products that are formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Antimicrobial Activity
Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the chemical structure , have shown significant in vitro antimicrobial activity. These include activity against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and gram-negative bacteria such as Pseudomonas fluorescens and Escherichia coli, as well as antifungal and antimalarial properties (Bhatt, Kant, & Singh, 2016).
Antiviral Activity
Similar compounds have also been investigated for their antiviral activity. For instance, piperazinyl-4-nitroimidazole derivatives were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, aiming to develop new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anticancer Activity
Various azole-containing piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. Some of these compounds have shown significant in vitro growth inhibition against cancer cell lines like the PC-3 cell line (Gan, Fang, & Zhou, 2010). Additionally, other related compounds have shown promising anticancer activities against different cancer cell lines, indicating potential application in cancer therapy (Kumar et al., 2013).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
2-(4-acetylphenoxy)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-16(28)17-2-4-18(5-3-17)30-14-21(29)26-12-10-25(11-13-26)19-6-7-20(24-23-19)27-9-8-22-15-27/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFVGLXJFUZUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone |
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